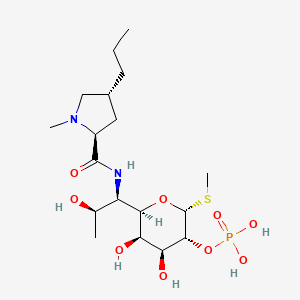

リンコマイシン 2-リン酸

説明

Lincomycin 2-phosphate is a derivative of lincomycin, a lincosamide antibiotic first isolated from the soil bacterium Streptomyces lincolnensis. Lincomycin is known for its effectiveness against Gram-positive bacteria and is often used in cases where penicillin is inappropriate or in patients allergic to penicillin . Lincomycin 2-phosphate is a phosphorylated form of lincomycin, enhancing its solubility and stability for various applications.

科学的研究の応用

Lincomycin 2-phosphate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study phosphorylation reactions and the stability of phosphorylated antibiotics.

Biology: Employed in studies involving bacterial protein synthesis inhibition and the development of antibiotic resistance.

Medicine: Investigated for its potential in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the production of veterinary pharmaceuticals and as a feed additive to promote growth in livestock

作用機序

Target of Action

Lincomycin 2-phosphate, like other lincosamides, primarily targets the 50S subunit of the bacterial ribosome . This subunit is a crucial component of the protein synthesis machinery in bacteria. The primary role of the 50S subunit is to catalyze the formation of peptide bonds, which link amino acids together to form proteins .

Mode of Action

Lincomycin 2-phosphate interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . It functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . This interaction inhibits the peptidyl transferase reaction, thereby blocking protein synthesis in the bacteria . The inhibition of protein synthesis ultimately leads to the death of the bacteria, making lincomycin 2-phosphate an effective antibacterial agent .

Biochemical Pathways

It is known that lincomycin and its derivatives interfere with the protein synthesis pathway in bacteria by inhibiting the function of the 50s ribosomal subunit . This inhibition disrupts the normal function of the bacteria, leading to their death .

Pharmacokinetics

The pharmacokinetics of lincomycin, the parent compound of lincomycin 2-phosphate, have been studied extensively. Lincomycin is known to be distributed in many body tissues and fluids, including peritoneal fluid, pleural fluid, synovial fluid, bone, and bile . It is poorly distributed in cerebrospinal fluid, but in the presence of inflamed meninges, low concentrations can diffuse . Lincomycin readily crosses the placenta and is distributed in milk . The serum half-life of lincomycin may be prolonged in patients with severe impairment of renal function, compared to patients with normal renal function . In patients with abnormal hepatic function, the serum half-life may be twofold longer than in patients with normal hepatic function .

Result of Action

The primary result of lincomycin 2-phosphate’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes it an effective treatment for serious bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci .

Action Environment

The action of lincomycin 2-phosphate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound . Additionally, the presence of certain enzymes, such as phosphatases, can activate or deactivate the compound

生化学分析

Biochemical Properties

Lincomycin 2-phosphate plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 23S rRNA of the 50S ribosomal subunit in bacteria, forming cross-links within the peptidyl transferase loop region . This interaction inhibits the peptidyl transferase activity, which is essential for protein synthesis, thereby exerting its antibacterial effects. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its inhibitory effects .

Cellular Effects

Lincomycin 2-phosphate affects various types of cells, particularly bacterial cells. It inhibits protein synthesis by binding to the 50S ribosomal subunit, leading to the cessation of bacterial growth and replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death. In eukaryotic cells, lincomycin 2-phosphate has minimal effects due to differences in ribosomal structure .

Molecular Mechanism

The molecular mechanism of lincomycin 2-phosphate involves its binding to the 23S rRNA of the 50S ribosomal subunit in bacteria . This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds during protein synthesis. Additionally, lincomycin 2-phosphate can inhibit or activate certain enzymes involved in bacterial metabolism, further contributing to its antibacterial effects . Changes in gene expression are also observed, as the inhibition of protein synthesis affects the overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lincomycin 2-phosphate can change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term studies have shown that lincomycin 2-phosphate maintains its antibacterial activity for several hours to days, depending on the experimental conditions. In vitro and in vivo studies have demonstrated that the compound can have lasting effects on bacterial cells, leading to sustained inhibition of growth and replication .

Dosage Effects in Animal Models

The effects of lincomycin 2-phosphate vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . Threshold effects are also noted, where a minimum concentration is required to achieve the desired antibacterial activity .

Metabolic Pathways

Lincomycin 2-phosphate is involved in various metabolic pathways within bacterial cells. It interacts with enzymes such as glucose-6-phosphate dehydrogenase and isocitrate dehydrogenase, which are part of the pentose phosphate pathway and the tricarboxylic acid cycle, respectively . These interactions affect metabolic flux and metabolite levels, contributing to the overall antibacterial effects of the compound .

Transport and Distribution

Within cells and tissues, lincomycin 2-phosphate is transported and distributed through various mechanisms. It can be taken up by bacterial cells via active transport mechanisms and distributed within the cytoplasm . The compound’s solubility and stability allow it to accumulate in specific cellular compartments, enhancing its antibacterial activity .

Subcellular Localization

Lincomycin 2-phosphate is primarily localized in the cytoplasm of bacterial cells, where it exerts its inhibitory effects on protein synthesis . The compound does not require specific targeting signals or post-translational modifications for its activity, as it directly interacts with the ribosomal subunits . This localization is crucial for its function, as it ensures that the compound can effectively inhibit bacterial growth and replication .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of lincomycin 2-phosphate involves the phosphorylation of lincomycin. This process typically includes the reaction of lincomycin with a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, often at low temperatures to prevent degradation of the product.

Industrial Production Methods: Industrial production of lincomycin 2-phosphate follows a similar synthetic route but on a larger scale. The process involves the fermentation of Streptomyces lincolnensis to produce lincomycin, followed by its extraction and purification. The purified lincomycin is then phosphorylated using industrial-scale reactors, ensuring high yield and purity of the final product .

化学反応の分析

Types of Reactions: Lincomycin 2-phosphate undergoes various chemical reactions, including:

Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions, reverting to lincomycin.

Oxidation: Lincomycin 2-phosphate can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Substitution: The compound can participate in substitution reactions, where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions, often at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: Lincomycin.

Oxidation: Lincomycin sulfoxide or lincomycin sulfone.

Substitution: Derivatives with different functional groups replacing the phosphate

類似化合物との比較

Clindamycin: A semisynthetic derivative of lincomycin with a broader spectrum of activity and improved pharmacokinetic properties.

Clindamycin Phosphate: A prodrug of clindamycin, used for its enhanced solubility and reduced pain upon injection.

Uniqueness: Lincomycin 2-phosphate is unique due to its specific phosphorylation, which enhances its solubility and stability, making it suitable for various applications where other lincosamides may not be as effective .

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNQOUOFMWKNLY-AVENPWRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N2O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27480-30-4 | |

| Record name | Lincomycin-2-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027480304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINCOMYCIN-2-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RBJ6PFR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How stable is lincomycin 2-phosphate in aqueous solutions?

A2: Lincomycin 2-phosphate exhibits degradation through multiple pathways in aqueous solutions. The primary degradation routes are thioglycoside and phosphate ester hydrolysis. [] The rate of degradation is influenced by pH and temperature, with the compound demonstrating the highest stability in the pH range of 6-10. [] Research suggests that a formulated pediatric syrup of lincomycin 2-phosphate maintains stability at room temperature. []

Q2: Can you elaborate on the analytical methods employed to study lincomycin 2-phosphate and related compounds?

A2: Several analytical techniques have proven valuable in researching lincomycin 2-phosphate and its related compounds:

- Liquid chromatography (LC): This method effectively separates clindamycin 2-phosphate (the 7-deoxy-7(S)-chloro analog of lincomycin 2-phosphate) from related impurities like clindamycin 3-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and lincomycin 2-phosphate. [] Utilizing a triethylaminoethyl cellulose stationary phase with a UV detector set at 254 nm enables the quantitation of clindamycin 2-phosphate. []

- High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS): This technique enables the identification and characterization of clindamycin phosphate and its degradation products, including lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, clindamycin B, clindamycin B-2-phosphate, and clindamycin. [] The fragmentation patterns obtained from MS/MS provide specific information for identifying lincosamide antibiotics and their impurities. []

Q3: What are the known degradation products of lincomycin 2-phosphate?

A4: The primary degradation pathways of lincomycin 2-phosphate involve thioglycoside and phosphate ester hydrolysis. [] While the specific degradation products resulting from these pathways aren't explicitly detailed in the provided papers, it can be inferred that cleavage at these sites leads to the formation of lincomycin, inorganic phosphate, and potentially other sugar moieties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)

![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)